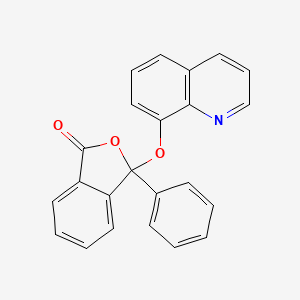![molecular formula C18H18BrN3O2S2 B11652415 4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole: is a chemical compound with the following IUPAC name: 4-[(4-benzyl-1-piperidinyl)sulfonyl]aniline . Its molecular formula is C₁₈H₂₂N₂O₂S , and its molecular weight is approximately 330.45 g/mol . This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the introduction of a sulfonyl group onto aniline. One common method is the reaction of 4-hydroxybenzenesulfonyl chloride with N-benzylpiperidine in the presence of a base. The resulting compound is then brominated to yield the final product.
Reaction Conditions:Sulfonylation: The reaction typically occurs at room temperature (RT) using a suitable solvent (e.g., dichloromethane or acetonitrile).
Bromination: Bromination can be carried out using N-bromosuccinimide (NBS) or other brominating agents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Substitution: Nucleophilic substitution reactions may occur at the benzyl or piperidine positions.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.
Sulfonylation: 4-hydroxybenzenesulfonyl chloride, base (e.g., triethylamine).
Bromination: N-bromosuccinimide (NBS), inert solvent (e.g., chloroform).
Major Products: The major product of the sulfonylation reaction is 4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline .
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Materials Science: Its unique properties could contribute to the development of functional materials.
Biological Studies: Researchers explore its interactions with biological targets.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C18H18BrN3O2S2 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
7-(4-benzylpiperidin-1-yl)sulfonyl-4-bromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H18BrN3O2S2/c19-15-6-7-16(18-17(15)20-25-21-18)26(23,24)22-10-8-14(9-11-22)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Clave InChI |
ZWAVTAQNYZISFS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NSN=C34)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
